

# Technical Guide: 2-Chloro-N-(4-fluorophenyl)nicotinamide Derivatives

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## Compound of Interest

Compound Name:	2-Chloro-N-(4-fluorophenyl)nicotinamide
CAS No.:	57841-99-3
Cat. No.:	B2964332

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## A Privileged Scaffold for Dual-Target Drug Discovery Executive Summary

The **2-Chloro-N-(4-fluorophenyl)nicotinamide** core represents a versatile pharmacophore bridging agrochemical and pharmaceutical sciences.<sup>[1][2]</sup> Characterized by a halogenated pyridine ring fused to a fluorinated aniline via an amide linker, this scaffold exhibits high lipophilicity and metabolic stability. Its primary utility lies in its dual reactivity:

- **Direct Biological Activity:** As an inhibitor of Succinate Dehydrogenase (SDH) in fungal pathogens and a modulator of VEGFR-2 kinase in human oncology.<sup>[1][2]</sup>
- **Synthetic Utility:** The 2-chloro position on the pyridine ring serves as an electrophilic handle for Suzuki-Miyaura cross-coupling, enabling the rapid generation of biaryl libraries (e.g., Boscalid analogs).

## Chemical Architecture & SAR Analysis



- The "Magic Methyl" Effect: Substitution at the 4-position of the pyridine ring (e.g., with a methyl group) often enhances binding affinity by filling hydrophobic pockets in the target protein (e.g., VEGFR-2).
- Halogen Switch: Replacing the 2-chloro with a 2-bromo group increases reactivity for subsequent coupling reactions but may reduce stability.[1][2]
- Fluorine Positioning: The para-fluoro group on the aniline ring is optimal for metabolic stability.[1][2] Moving it to the ortho position (2,4-difluoro) shifts the activity profile towards fungicidal potency (e.g., Diflufenican analogs).

## Synthesis Methodologies

The synthesis of **2-Chloro-N-(4-fluorophenyl)nicotinamide** is robust, typically achieving yields >85%.[1][2][3] The preferred route is a nucleophilic acyl substitution using an acid chloride intermediate.[1][2]

### Protocol: Acid Chloride Route (Standard)

Reagents:

- Starting Material: 2-Chloronicotinic acid (1.0 eq)
- Reagent: Thionyl Chloride ( , 5.0 eq) or Oxalyl Chloride ( )
- Nucleophile: 4-Fluoroaniline (1.1 eq)[1]
- Base: Triethylamine ( , 2.0 eq) or Pyridine
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

- Activation:
  - Dissolve 2-chloronicotinic acid in anhydrous DCM under atmosphere.
  - Add thionyl chloride dropwise at 0°C.[1][2]
  - Reflux for 2–3 hours until gas evolution ( , ) ceases.
  - Critical Step: Evaporate excess under reduced pressure to isolate the crude 2-chloronicotinoyl chloride (highly moisture-sensitive).[1][2]
- Coupling:
  - Redissolve the crude acid chloride in fresh anhydrous DCM.[1][2]
  - In a separate vessel, mix 4-fluoroaniline and triethylamine in DCM.
  - Add the aniline solution dropwise to the acid chloride solution at 0°C to control the exotherm.[2]
  - Stir at room temperature for 4–6 hours.
- Workup & Purification:
  - Quench with water.[1][2] Wash the organic layer with 1M HCl (to remove unreacted aniline) and saturated (to remove unreacted acid).
  - Dry over , filter, and concentrate.

- Recrystallization: Purify using Ethanol/Water (9:1) to yield white/off-white crystals.[1][2]

## Biological Mechanisms of Action

This scaffold exhibits "polypharmacology," interacting with distinct targets in fungi versus humans.

### Fungal Target: Succinate Dehydrogenase (SDH)

In fungal pathogens (e.g., *Botrytis cinerea*), nicotinamide derivatives act as SDHI (Succinate Dehydrogenase Inhibitors).

- Mechanism: The molecule binds to the ubiquinone-binding site (Site Q) of Complex II in the mitochondrial electron transport chain.[1]
- Effect: Blocks electron transfer from succinate to ubiquinone, halting respiration and ATP production.
- Key Residues: The amide oxygen forms a hydrogen bond with specific Tyrosine or Tryptophan residues in the SDH active site.[2]

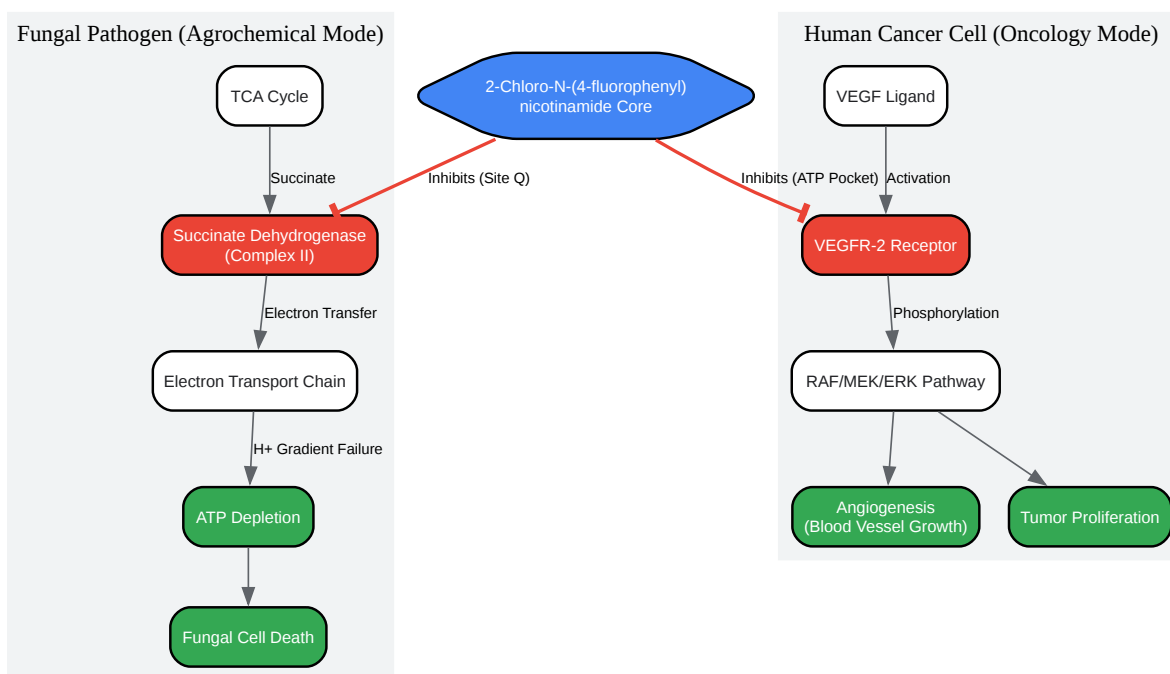
### Human Target: VEGFR-2 Kinase (Oncology)

In human cancer cells (e.g., HCT-116, HepG2), derivatives of this scaffold inhibit receptor tyrosine kinases.

- Mechanism: Competitive inhibition at the ATP-binding pocket of VEGFR-2.[1][2]
- Effect: Prevents phosphorylation of downstream signaling proteins (RAF/MEK/ERK), thereby inhibiting angiogenesis (new blood vessel formation) and tumor proliferation.
- Binding Mode: The pyridine nitrogen and amide linker mimic the adenine ring of ATP, anchoring the molecule in the hinge region of the kinase.

## Signaling Pathway Visualization

The following diagram illustrates the dual-pathway inhibition potential of this scaffold.



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Figure 1: Dual mechanism of action showing inhibition of Fungal SDH (left) and Human VEGFR-2 (right).

## Key Analogs & Case Studies

### Boscalid (Agrochemical Benchmark)

- Structure: 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide.[1][2]
- Relationship: Boscalid is a direct structural analog where the 4-fluorophenyl group is replaced by a biphenyl system.[1][2] The 2-chloronicotinamide core remains identical,

validating the scaffold's fungicidal potency.

- Application: Used globally to control Botrytis and Alternaria in crops.[1][2]

## Sorafenib-Mimetic Analogs (Oncology)

- Modification: The 2-chloro group is often substituted with an ether or amine linker connecting to a urea moiety (mimicking Sorafenib).[1][2]

- Activity: These derivatives show

values in the nanomolar range (e.g., 77 nM) against VEGFR-2.[4]

- Insight: The 4-fluorophenyl group is critical here; removing the fluorine atom results in a 5–10 fold loss of metabolic stability in liver microsome assays.[1][2]

## Summary Data Table

Property	Value / Characteristic	Relevance
Molecular Formula		Core Scaffold
Molecular Weight	250.66 g/mol	Fragment-like (Lead-like)
LogP (Calc)	~2.5 – 3.0	Good membrane permeability
H-Bond Donors	1 (Amide NH)	Key interaction with Kinase Hinge
H-Bond Acceptors	3 (Pyridine N, Amide O, F)	Target binding
Key Reactivity	C2-Cl Substitution	Allows Suzuki/Buchwald coupling
Primary Targets	SDH (Fungi), VEGFR-2 (Human)	Dual-use potential

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